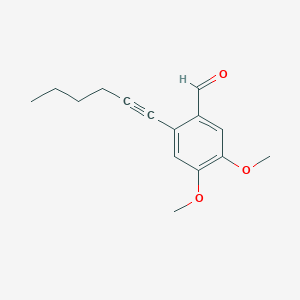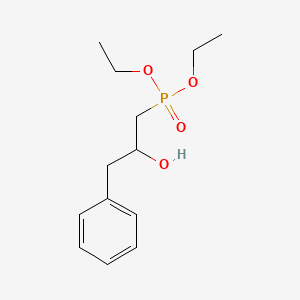
2-(1-Hydroxyethyl)but-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Hydroxyethyl)but-2-enenitrile is an organic compound with the molecular formula C6H9NO. It is characterized by the presence of a hydroxyl group (-OH) and a nitrile group (-CN) attached to a but-2-ene backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
From Aldehydes and Ketones: One common method to synthesize 2-(1-Hydroxyethyl)but-2-enenitrile is through the addition of hydrogen cyanide (HCN) to aldehydes or ketones.
From Halogenoalkanes: Another method involves the reaction of halogenoalkanes with sodium or potassium cyanide in ethanol under reflux conditions.
From Amides: Amides can be dehydrated using phosphorus(V) oxide (P4O10) to form nitriles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with a focus on optimizing yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
化学反応の分析
Types of Reactions
Oxidation: 2-(1-Hydroxyethyl)but-2-enenitrile can undergo oxidation reactions, where the hydroxyl group is oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium cyanide (NaCN) and potassium cyanide (KCN) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted nitriles and hydroxynitriles.
科学的研究の応用
2-(1-Hydroxyethyl)but-2-enenitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-(1-Hydroxyethyl)but-2-enenitrile involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the nitrile group can act as a nucleophile in chemical reactions. These interactions can influence the compound’s reactivity and its effects on biological systems .
類似化合物との比較
Similar Compounds
But-2-enenitrile: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Hydroxybut-2-enenitrile: Similar structure but with different positioning of functional groups.
2-(1-Hydroxyethyl)but-2-enoic acid: Contains a carboxyl group instead of a nitrile group.
Uniqueness
2-(1-Hydroxyethyl)but-2-enenitrile is unique due to the presence of both a hydroxyl and a nitrile group on the same carbon backbone. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .
特性
CAS番号 |
103491-41-4 |
|---|---|
分子式 |
C6H9NO |
分子量 |
111.14 g/mol |
IUPAC名 |
2-(1-hydroxyethyl)but-2-enenitrile |
InChI |
InChI=1S/C6H9NO/c1-3-6(4-7)5(2)8/h3,5,8H,1-2H3 |
InChIキー |
IYAOYVAFBKAUBZ-UHFFFAOYSA-N |
正規SMILES |
CC=C(C#N)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[4-(4-Methoxyphenyl)-5-(pyridin-3-yl)-1,3-thiazol-2-yl]hexan-1-ol](/img/structure/B14337350.png)
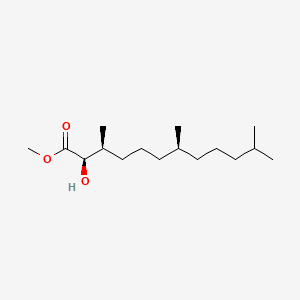

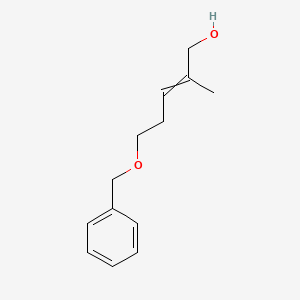
![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-methyl-4-nitrobenzene)](/img/structure/B14337378.png)

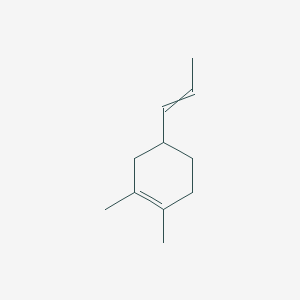
![2-[(Oxiran-2-yl)methoxy]ethyl [2-(ethenyloxy)ethyl]carbamate](/img/structure/B14337399.png)
![1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]-](/img/structure/B14337402.png)
![[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)sulfanyl]benzene](/img/structure/B14337407.png)
![Nonyl 2-[2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzoate](/img/structure/B14337415.png)
